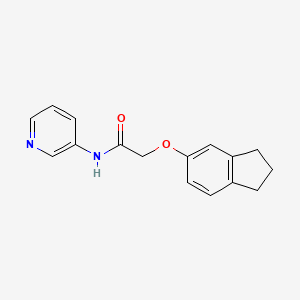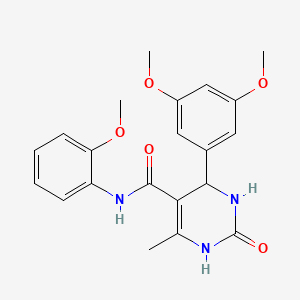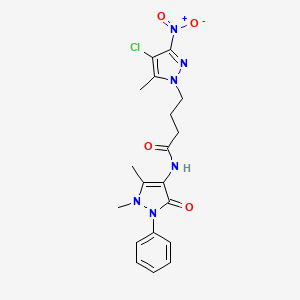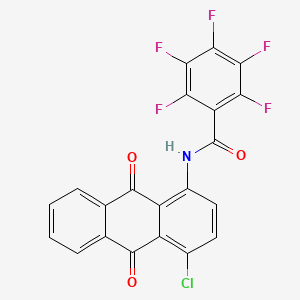![molecular formula C20H20N2O3 B5016250 (3S)-1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5016250.png)
(3S)-1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as PBP10, and it is a potent and selective inhibitor of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of PBP10 involves the inhibition of protein-protein interactions, specifically the interaction between MDM2 and p53. This interaction is critical in regulating the cell cycle and preventing the development of cancer. By inhibiting this interaction, PBP10 can induce apoptosis in cancer cells. Additionally, PBP10 has been found to inhibit the activity of viral proteases, which are essential for the replication of viruses.
Biochemical and Physiological Effects:
PBP10 has been found to have several biochemical and physiological effects. In cancer cells, PBP10 induces apoptosis by inhibiting the interaction between MDM2 and p53. PBP10 has also been shown to inhibit the replication of several viruses by inhibiting the activity of viral proteases. Additionally, PBP10 has been found to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of PBP10 is its selectivity for protein-protein interactions, which makes it a potent inhibitor of these interactions. Additionally, PBP10 has been found to have low toxicity in vitro and in vivo, making it a potential drug candidate. However, one of the limitations of PBP10 is its low solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
Several future directions for PBP10 research include the development of more potent and selective inhibitors of protein-protein interactions, the identification of new protein-protein interactions that can be targeted by PBP10, and the development of PBP10 as a potential drug candidate for the treatment of cancer, viral infections, and neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of PBP10 and its potential side effects.
Métodos De Síntesis
The synthesis of PBP10 involves a series of steps that include the reaction of 2-phenylethylamine with 2-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reduced to form the corresponding amine, which is then reacted with 5-chloro-2-hydroxybenzoyl chloride to form the desired product. The final compound is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
PBP10 has been shown to have potential applications in several scientific research areas, including cancer research, infectious diseases, and neurodegenerative disorders. PBP10 has been found to inhibit the interaction between the MDM2 protein and the tumor suppressor protein p53, which is a critical pathway in cancer development. PBP10 has also been shown to have antiviral activity against several viruses, including HIV and Ebola. Additionally, PBP10 has been found to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-16-10-11-22(13-16)20(24)15-7-8-18-17(12-15)21-19(25-18)9-6-14-4-2-1-3-5-14/h1-5,7-8,12,16,23H,6,9-11,13H2/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEBUOVAZLBAOW-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5016186.png)
![[(3-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5016191.png)
![5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5016210.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5016226.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5016228.png)
![ethyl 5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5016240.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5016247.png)


![N~2~-(3-chloro-4-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016276.png)
